molecular formula C19H18N4O2 B7169581 N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-3,4-dihydro-2H-chromene-4-carboxamide

N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-3,4-dihydro-2H-chromene-4-carboxamide

Cat. No.: B7169581
M. Wt: 334.4 g/mol
InChI Key: IXXRPUVGJNWYHS-UHFFFAOYSA-N
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Description

N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-3,4-dihydro-2H-chromene-4-carboxamide is a complex organic compound that features a unique combination of imidazole, pyridine, and chromene moieties

Properties

IUPAC Name

N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-3,4-dihydro-2H-chromene-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c24-19(16-7-11-25-17-6-2-1-5-15(16)17)22-12-14-4-3-8-21-18(14)23-10-9-20-13-23/h1-6,8-10,13,16H,7,11-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXRPUVGJNWYHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1C(=O)NCC3=C(N=CC=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-3,4-dihydro-2H-chromene-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and pyridine intermediates, followed by their coupling with a chromene derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-3,4-dihydro-2H-chromene-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-3,4-dihydro-2H-chromene-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-3,4-dihydro-2H-chromene-4-carboxamide involves its interaction with specific molecular targets. The imidazole and pyridine moieties can bind to metal ions or enzyme active sites, modulating their activity. The chromene ring may also contribute to the compound’s biological activity by interacting with cellular receptors or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds like 2-(pyridin-3-yl)-1H-imidazole have similar structural features and biological activities.

    Pyridine Derivatives: Compounds such as 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine are structurally related and exhibit comparable properties.

    Chromene Derivatives: 3,4-dihydro-2H-chromene derivatives are known for their diverse biological activities and are often used in medicinal chemistry.

Uniqueness

N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-3,4-dihydro-2H-chromene-4-carboxamide is unique due to its combination of imidazole, pyridine, and chromene moieties, which confer a distinct set of chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications.

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